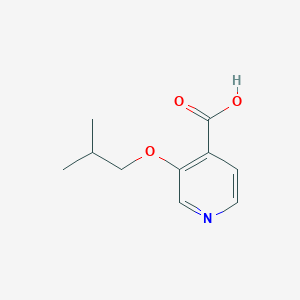

3-Isobutoxyisonicotinic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-methylpropoxy)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-7(2)6-14-9-5-11-4-3-8(9)10(12)13/h3-5,7H,6H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLRAVKWECCUOTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=CN=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms and Chemical Transformations Involving 3 Isobutoxyisonicotinic Acid

Mechanistic Investigations of Functional Group Interconversions on the Pyridine (B92270) Carboxylic Acid Scaffold

The carboxylic acid group is a primary site for chemical modification on the 3-isobutoxyisonicotinic acid scaffold. These transformations typically proceed through well-established mechanisms involving intermediates that dictate the final product.

Nucleophilic acyl substitution is a cornerstone reaction for carboxylic acid derivatives. masterorganicchemistry.compressbooks.pub This class of reactions proceeds via a characteristic two-step addition-elimination mechanism. masterorganicchemistry.comchemistrysteps.com The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon of the carboxylic acid (or its activated form). This leads to the formation of a transient, sp³-hybridized tetrahedral intermediate. pressbooks.pubuomustansiriyah.edu.iq The stability of this intermediate and the nature of the leaving group determine the reaction's outcome. The intermediate subsequently collapses, reforming the carbonyl double bond and expelling the leaving group. masterorganicchemistry.comchemistrysteps.com

For carboxylic acids like this compound, direct substitution is often challenging because the hydroxyl group (-OH) is a poor leaving group. Therefore, the carboxylic acid is typically converted into a more reactive derivative, such as an acid chloride or an "active ester," to facilitate the reaction. uomustansiriyah.edu.iqnih.gov For instance, treatment with thionyl chloride (SOCl₂) converts the carboxylic acid into the corresponding acyl chloride. libretexts.orglibretexts.org The hydroxyl group is transformed into a chlorosulfite moiety, an excellent leaving group, which is then displaced by a chloride ion. libretexts.org

The general mechanism can be summarized as:

Activation of the Carbonyl Group: The carbonyl oxygen is often protonated under acidic conditions, increasing the electrophilicity of the carbonyl carbon. Alternatively, the -OH group is converted into a better leaving group. libretexts.org

Nucleophilic Attack: A nucleophile attacks the carbonyl carbon, breaking the C=O π bond and forming a tetrahedral intermediate. chemistrysteps.com

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the leaving group. chemistrysteps.comkhanacademy.org

Interactive Table: Nucleophilic Acyl Substitution Products

| Nucleophile (Nu-H) | Reagent/Condition | Intermediate Product | Final Product of this compound |

| Alcohol (R'-OH) | Acid Catalyst (e.g., H₂SO₄) | Activated Carboxylic Acid | 3-Isobutoxyisonicotinate Ester |

| Amine (R'₂NH) | DCC (Dicyclohexylcarbodiimide) | Activated Ester (O-acylisourea) | 3-Isobutoxyisonicotinamide |

| Thionyl Chloride (SOCl₂) | N/A | Acyl Chlorosulfite | 3-Isobutoxyisonicotinoyl Chloride |

The reduction of carboxylic acids and their esters to primary alcohols is commonly achieved using strong hydride-donating reagents like lithium aluminum hydride (LiAlH₄). libretexts.orgchemistrysteps.com The reaction with a carboxylic acid is more complex than with an ester due to the presence of the acidic proton.

The mechanism for the LiAlH₄ reduction of a carboxylic acid proceeds through several steps:

Deprotonation: LiAlH₄ is a strong base and first reacts with the acidic proton of the carboxylic acid to form a lithium carboxylate salt and evolve hydrogen gas. chemistrysteps.comorganicchemistrytutor.com This initial acid-base reaction is highly exothermic. organicchemistrytutor.com

First Hydride Attack: A hydride ion (H⁻) from the aluminohydride species attacks the carbonyl carbon of the carboxylate salt. chemistrysteps.comlibretexts.org This addition is often facilitated by the coordination of the aluminum to the carbonyl oxygen, which increases the electrophilicity of the carbon. chemistrysteps.com

Elimination to Form an Aldehyde: The resulting tetrahedral intermediate collapses, eliminating an oxygen-aluminum species (a good leaving group) to form an aldehyde intermediate. chemistrysteps.comorganicchemistrytutor.com This aldehyde cannot be isolated because it is more reactive than the starting carboxylic acid and reacts immediately with another equivalent of the hydride reagent. libretexts.orgyoutube.com

Second Hydride Attack: A second hydride ion attacks the aldehyde carbonyl carbon. organicchemistrytutor.comlibretexts.org

Protonation: An acidic workup protonates the resulting alkoxide to yield the primary alcohol. organicchemistrytutor.comlibretexts.org

The reduction of an ester follows a similar path but omits the initial deprotonation step. A hydride ion directly attacks the ester carbonyl, leading to a tetrahedral intermediate that expels an alkoxide leaving group to form the aldehyde, which is then further reduced. dalalinstitute.comsaskoer.ca

Interactive Table: Key Stages in Hydride Reduction

| Stage | Reactant System | Description |

| 1 | Carboxylic Acid | Acid-base reaction: Deprotonation by LiAlH₄ to form a carboxylate salt. chemistrysteps.com |

| 2 | Carboxylic Acid/Ester | Nucleophilic acyl substitution: Hydride attacks the carbonyl, forming a tetrahedral intermediate which collapses to an aldehyde. organicchemistrytutor.comdalalinstitute.com |

| 3 | Aldehyde Intermediate | Nucleophilic addition: A second hydride attacks the aldehyde. organicchemistrytutor.com |

| 4 | Alkoxide Intermediate | Workup: Protonation to yield the primary alcohol. libretexts.org |

Esterification of carboxylic acids and the reverse reaction, ester hydrolysis, are fundamental equilibrium-controlled processes, typically catalyzed by acid. ucoz.com The most common method for esterification is the Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst. youtube.comcerritos.edu

The mechanism for acid-catalyzed Fischer esterification involves several reversible steps: youtube.com

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic. libretexts.orgyoutube.com

Nucleophilic Attack by Alcohol: A molecule of the alcohol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. libretexts.orgcerritos.edu

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups, converting it into a good leaving group (-OH₂⁺). libretexts.orgyoutube.com

Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl group, which is now protonated. libretexts.orgcerritos.edu

Deprotonation: The protonated ester loses a proton to regenerate the acid catalyst and yield the final ester product. libretexts.org

Acid-catalyzed ester hydrolysis follows the exact reverse pathway of Fischer esterification, starting with the protonation of the ester's carbonyl oxygen and subsequent attack by water. youtube.comrsc.org The principle of microscopic reversibility dictates that the lowest energy path for the forward reaction is also the lowest energy path for the reverse reaction. youtube.com

Fundamental Reaction Mechanisms on the Pyridine Backbone

The pyridine ring, while aromatic, has distinct reactivity compared to benzene due to the presence of the electronegative nitrogen atom. This nitrogen atom deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at positions 2 and 4 (ortho and para to the nitrogen). youtube.com

Nucleophilic aromatic substitution (SₙAr) on the pyridine ring typically occurs via an addition-elimination mechanism, similar in principle to nucleophilic acyl substitution but occurring on an aromatic system. chemistrysteps.comyoutube.com This pathway is favored when a good leaving group (like a halide) is present at the 2- or 4-position. The mechanism involves:

Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemistrysteps.comyoutube.com The negative charge in this intermediate is delocalized over the ring and, crucially, onto the electronegative nitrogen atom, which provides significant stabilization. youtube.com

Elimination of Leaving Group: The leaving group is expelled, and the aromaticity of the pyridine ring is restored. chemistrysteps.comyoutube.com

While this compound itself lacks a leaving group for a typical SₙAr reaction, this mechanism is fundamental to the chemistry of many pyridine derivatives.

Rearrangement reactions can also occur in pyridine systems. For example, N-alkylated pyridinium (B92312) salts can undergo rearrangements. A base-induced tandem β-elimination/hetero-Michael addition rearrangement has been observed for certain N-alkylated pyridinium oximes, leading to an O-alkylated product. researchgate.net Such pathways involve the initial cleavage of a bond to the pyridinium nitrogen, followed by the formation of a new bond elsewhere in the molecule.

Proton Transfer Dynamics and Acid-Base Reactivity in Pyridine Carboxylic Acid Systems

Pyridine carboxylic acids are amphoteric molecules, meaning they possess both acidic and basic sites. msu.edu The carboxylic acid group is acidic (proton donor), while the lone pair of electrons on the pyridine nitrogen atom is basic (proton acceptor). This dual nature leads to complex acid-base equilibria. libretexts.org

The proton transfer dynamics in these systems are of significant interest. In solution and in the solid state, an intramolecular or intermolecular proton transfer can occur from the carboxylic acid group to the pyridine nitrogen, forming a zwitterion (a molecule with both a positive and a negative charge). researchgate.netrsc.org

The extent of proton transfer can often be predicted by the difference in pKa values (ΔpKa) between the protonated base (the pyridinium ion) and the carboxylic acid. rsc.orgugd.edu.mk

ΔpKa > 3: A large difference generally favors complete proton transfer, resulting in the formation of a molecular salt (pyridinium carboxylate). rsc.orgugd.edu.mk

ΔpKa < 0: A small or negative difference suggests that proton transfer is unlikely, leading to the formation of a neutral co-crystal where the components are linked by hydrogen bonds. rsc.orgugd.edu.mk

The formation of hydrogen-bonded complexes and higher-order aggregates can also influence the proton transfer process, with solvent polarity playing a key role in stabilizing the protonated forms. researchgate.netrsc.org The equilibrium between the neutral molecule, the zwitterion, and other protonated/deprotonated states is fundamental to the molecule's solubility, crystal structure, and biological interactions.

Multi-Component Reaction Mechanisms (e.g., Mechanistic Details of the Ugi Reaction)

The Ugi four-component condensation (U-4CC) is a cornerstone of multi-component reactions, enabling the synthesis of complex α-aminoacyl amide derivatives from an aldehyde, an amine, a carboxylic acid, and an isocyanide in a single, efficient step. When this compound is utilized as the carboxylic acid component, it partakes in a well-established reaction cascade that is characteristic of the Ugi reaction. This process is highly valued for its atom economy, as only a single molecule of water is lost during the formation of a product that incorporates segments from all four starting materials. The reaction is typically exothermic and proceeds rapidly upon the addition of the isocyanide.

The mechanistic pathway of the Ugi reaction involving this compound begins with the condensation of the aldehyde and the amine to form an imine, with the concurrent elimination of water. In the subsequent and crucial step, the this compound protonates the imine, generating a highly reactive iminium ion.

This activated iminium ion is then susceptible to nucleophilic attack by the terminal carbon of the isocyanide component. This addition results in the formation of a nitrilium ion intermediate. The reaction cascade continues with a second nucleophilic addition, where the carboxylate anion of this compound attacks the nitrilium ion.

The final, irreversible step of the sequence is a Mumm rearrangement. In this intramolecular acyl transfer, the isobutoxyisonicotinoyl group migrates from the oxygen atom to the nitrogen atom. This rearrangement is the thermodynamic driving force for the entire Ugi reaction sequence, ensuring the formation of the stable final bis-amide product. The entire process is a convergent one, with all steps, except for the Mumm rearrangement, being reversible. The use of polar, aprotic solvents such as dimethylformamide (DMF) is common, although protic solvents like methanol (B129727) and ethanol have also been successfully employed.

Theoretical and Computational Chemistry Approaches to 3 Isobutoxyisonicotinic Acid

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional shape and the behavior of its electrons.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. fip.org It is particularly effective for analyzing the various possible spatial arrangements (conformations) and isomeric forms (tautomers) of a molecule like 3-Isobutoxyisonicotinic acid.

The flexibility of the isobutoxy group and the potential for proton transfer in the carboxylic acid and pyridine (B92270) ring moieties suggest that multiple stable conformers and tautomers may exist. Conformational analysis using DFT involves systematically exploring the potential energy surface of the molecule to identify low-energy structures. researchgate.net This is typically achieved by rotating the rotatable bonds, such as the C-O and C-C bonds of the isobutoxy side chain. For each potential conformer, a geometry optimization is performed to find the local energy minimum. The B3LYP functional combined with a basis set like 6-311G++(d,p) is a common choice for such calculations, as it provides a good balance between accuracy and computational cost for modeling molecular geometries and hydrogen bonds. fip.org

The relative energies of the optimized conformers are then calculated to determine their populations at a given temperature, often using a Boltzmann distribution analysis. Tautomerism, particularly involving the pyridine nitrogen and the carboxylic acid group, can also be assessed. DFT calculations can predict the relative stability of different tautomeric forms, such as the zwitterionic form versus the neutral form, by comparing their calculated Gibbs free energies. fip.org

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated with DFT This table is illustrative and based on typical computational outputs.

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| A (Global Minimum) | 178.5° | 0.00 | 65.2 |

| B | -65.2° | 0.85 | 21.5 |

| C | 68.9° | 1.10 | 13.3 |

Beyond DFT, other quantum mechanical methods are employed to determine the electronic structure of molecules.

Ab Initio Methods: These methods, such as Hartree-Fock (HF), calculate all integrals from first principles, without using experimental data for parametrization. asianpubs.org While computationally more demanding than DFT, they provide a fundamental description of the electronic wavefunction. Ab initio methods are valuable for calculating properties like molecular orbital energies, electron densities, and electrostatic potentials, which are crucial for understanding a molecule's reactivity and intermolecular interactions. aps.orgiaea.org

Semi-Empirical Methods: These methods are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. wikipedia.org Methods like AM1, PM3, and PM7 are significantly faster than ab initio or DFT methods, making them suitable for preliminary analysis of very large molecules or for high-throughput screening. wikipedia.orgucsb.edu While their accuracy can be lower if the molecule under study differs significantly from the parametrization set, they are useful for obtaining qualitative insights into electronic properties such as ionization potentials and electron affinities. ucsb.edunih.gov These methods simplify complex calculations, such as two-electron integrals, by either omitting them or approximating them using empirical parameters. wikipedia.org

Table 2: Comparison of Calculated Electronic Properties for this compound This table presents hypothetical data to illustrate the output of different computational methods.

| Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Hartree-Fock (Ab Initio) | 6-31G(d) | -8.95 | 1.52 | 10.47 |

| DFT (B3LYP) | 6-311+G(d,p) | -6.78 | -1.25 | 5.53 |

| Semi-Empirical (PM7) | N/A | -9.21 | -0.89 | 8.32 |

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations identify stable, low-energy conformers, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. researchgate.net MD simulations model the movement of atoms and molecules by iteratively solving Newton's equations of motion. nih.gov

For this compound, an MD simulation would typically start with an optimized structure obtained from quantum chemical calculations. The molecule is placed in a simulated environment, often a box of solvent molecules like water, to mimic solution-phase conditions. The system's energy is then minimized before the simulation begins. During the simulation, the positions and velocities of all atoms are updated in small time steps (on the order of femtoseconds) for a total duration that can range from nanoseconds to microseconds. ucr.edu

By analyzing the resulting trajectory, one can observe the transitions between different conformations, the flexibility of different parts of the molecule, and the formation and breaking of intramolecular and intermolecular hydrogen bonds. nih.gov This provides a more complete picture of the molecule's conformational landscape than static calculations alone, revealing the accessible conformations and the energy barriers between them. nih.govucr.edu

Computational Prediction and Interpretation of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental results to confirm molecular structures and interpret complex spectra.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. youtube.com Each vibrational mode corresponds to a specific pattern of atomic motion and has a characteristic frequency. su.se Quantum chemical calculations, particularly DFT, can accurately predict these vibrational frequencies and their corresponding intensities in both IR and Raman spectra. asianpubs.org

The calculation involves computing the second derivatives of the energy with respect to the atomic coordinates, which yields a Hessian matrix. Diagonalizing this matrix gives the vibrational frequencies and normal modes. The predicted spectrum can then be compared to an experimental spectrum. This comparison is crucial for assigning specific absorption bands or scattering peaks to particular vibrational modes, such as the C=O stretch of the carboxylic acid, the C-O-C stretches of the ether group, or the characteristic ring breathing modes of the pyridine moiety. asianpubs.org

Table 3: Calculated vs. Experimental Vibrational Frequencies for this compound This table is for illustrative purposes. Calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H Stretch | Carboxylic Acid | 3550 | 3400-2400 (broad) |

| C-H Stretch | Alkyl | 2980 | 2960 |

| C=O Stretch | Carboxylic Acid | 1745 | 1720 |

| C=N/C=C Stretch | Pyridine Ring | 1610 | 1600 |

| C-O Stretch | Ether | 1250 | 1245 |

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation of organic molecules. rug.nl Predicting NMR chemical shifts using quantum mechanics has become a standard tool for confirming proposed structures and assigning stereochemistry. researchgate.net

The process involves first obtaining accurate, low-energy 3D structures for all possible conformers using methods like DFT, as described in section 4.1.1. nih.gov Then, for each conformer, the NMR shielding tensors are calculated, typically using a method like Gauge-Including Atomic Orbitals (GIAO). These absolute shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS).

Since the observed NMR spectrum in solution is a Boltzmann-weighted average of all contributing conformers, the calculated shifts for each conformer are averaged based on their computed relative energies. nih.gov This calculated spectrum can be directly compared to the experimental one. Statistical metrics such as the Corrected Mean Average Error (CMAE) or the DP4+ probability analysis are often used to quantify the agreement between the calculated and experimental data, providing a high degree of confidence in the structural assignment. nih.gov

Table 4: Illustrative Comparison of Calculated and Experimental NMR Chemical Shifts (ppm) This table is a hypothetical example based on typical computational NMR studies.

| Atom | Calculated δ (ppm) (Boltzmann Averaged) | Experimental δ (ppm) |

| H (COOH) | 11.5 | 11.3 |

| H (Pyridine, C2) | 8.85 | 8.80 |

| H (Pyridine, C5) | 7.90 | 7.88 |

| H (Pyridine, C6) | 8.65 | 8.62 |

| H (OCH₂) | 4.15 | 4.12 |

| C (COOH) | 168.2 | 167.9 |

| C (Pyridine, C4) | 149.5 | 149.3 |

| C (OCH₂) | 75.8 | 75.6 |

Theoretical Studies of Electron Spectra (e.g., Auger Electron Spectroscopy)

Theoretical studies of electron spectra, such as Auger Electron Spectroscopy (AES), provide a powerful tool for investigating the electronic structure of molecules like this compound. AES is a surface-sensitive analytical technique that identifies the elemental composition and chemical environment of the atoms in a sample. The process involves the ionization of a core electron by an external energy source, followed by the filling of the core hole by an outer shell electron. The excess energy from this relaxation is then transferred to another electron, which is ejected from the atom. This ejected electron is known as an Auger electron, and its kinetic energy is characteristic of the parent atom and its chemical state.

Ab initio theoretical calculations can be employed to predict the kinetic energies of Auger electrons. unimelb.edu.au These calculations are complex, involving the determination of the energies of the initial core-ionized state and the final doubly-ionized state. The difference in energy between these states corresponds to the kinetic energy of the Auger electron. For a molecule such as this compound, theoretical AES spectra could be simulated for each unique atom (carbon, nitrogen, and oxygen) in its different chemical environments. For instance, the carbon atoms in the isobutoxy group would exhibit different Auger kinetic energies compared to the carbons in the pyridine ring or the carboxylic acid group.

Although no specific theoretical Auger electron spectra for this compound are available in the literature, a hypothetical table of calculated Auger kinetic energies can illustrate the expected distinctions. The following table presents hypothetical data based on the principles of AES, where different chemical environments lead to shifts in the kinetic energy of the Auger electrons.

Hypothetical Calculated Auger Kinetic Energies for this compound

| Atom | Orbital Transition | Hypothetical Kinetic Energy (eV) |

| C (pyridine ring) | KLL | 265.4 |

| C (isobutoxy, CH) | KLL | 268.1 |

| C (isobutoxy, CH₂) | KLL | 269.5 |

| C (isobutoxy, CH₃) | KLL | 270.8 |

| C (carboxylic acid) | KLL | 263.2 |

| N (pyridine ring) | KLL | 378.9 |

| O (ether) | KLL | 508.3 |

| O (carbonyl) | KLL | 505.1 |

| O (hydroxyl) | KLL | 506.7 |

This table is for illustrative purposes only and does not represent experimentally verified or theoretically calculated data for this compound.

By comparing theoretically calculated spectra with experimental results, a detailed assignment of the spectral features can be achieved, providing a deeper understanding of the electronic structure and bonding within the molecule.

Computational Investigation of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for exploring the mechanisms of chemical reactions, including identifying intermediates, transition states, and calculating reaction energetics. grnjournal.usgrnjournal.us For this compound, computational methods can be used to investigate various potential reaction pathways, such as those involving the carboxylic acid group (e.g., esterification, decarboxylation) or reactions at the pyridine ring.

The exploration of a reaction pathway typically begins with the identification of the potential energy surface (PES) for the reaction. The PES is a multidimensional surface that describes the energy of a system as a function of the positions of its atoms. fiveable.me Reactants and products correspond to minima on the PES, while transition states are first-order saddle points connecting these minima. loni.orgucsb.edu

Various computational methods can be employed to study reaction pathways. Density Functional Theory (DFT) is a widely used quantum mechanical method that offers a good balance between accuracy and computational cost for studying organic reactions. grnjournal.uscoe.eduumn.eduacs.orgmdpi.com More accurate, but computationally more expensive, ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can also be used for more precise energy calculations.

A computational investigation of a reaction of this compound would involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactant(s), product(s), and any proposed intermediates are optimized to find their lowest energy conformations.

Transition State Search: Various algorithms, such as the nudged elastic band (NEB) method or synchronous transit-guided quasi-Newton (STQN) methods, are used to locate the transition state structure connecting the reactants and products. sciencedaily.com

Frequency Calculation: Vibrational frequency calculations are performed to characterize the stationary points on the PES. A minimum will have all real (positive) frequencies, while a transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. ccl.net

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to confirm that the identified transition state correctly connects the desired reactant and product minima. fiveable.meucsb.edu

To illustrate the type of data that can be obtained from such a study, a hypothetical reaction pathway for the esterification of this compound with methanol (B129727) is presented below.

Hypothetical Calculated Energetics for the Esterification of this compound with Methanol

| Species | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |

| Reactants (this compound + Methanol) | 0.0 | 0 |

| Transition State 1 (Proton transfer) | +15.2 | 1 |

| Intermediate 1 (Tetrahedral intermediate) | -5.8 | 0 |

| Transition State 2 (Water elimination) | +20.5 | 1 |

| Products (Methyl 3-isobutoxyisonicotinate + Water) | -10.3 | 0 |

This table is for illustrative purposes only and does not represent experimentally verified or theoretically calculated data for this compound.

Such computational studies are invaluable for understanding reaction mechanisms in detail, predicting reaction outcomes, and designing new synthetic routes. They can provide insights into the factors that control reaction rates and selectivity, which can be difficult to obtain through experimental means alone.

Significance of 3 Isobutoxyisonicotinic Acid Within Advanced Chemical Transformations

Role as a Key Intermediate in Complex Chemical Synthesis

As an intermediate, 3-isobutoxyisonicotinic acid serves as a foundational component for constructing more elaborate molecular frameworks. The inherent reactivity of both the pyridine (B92270) ring and its substituents can be strategically exploited to forge new chemical bonds and assemble complex structures.

The pyridine carboxylic acid scaffold is fundamental to the synthesis of a vast array of heterocyclic compounds. nih.gov this compound is a valuable precursor for creating diverse heterocyclic systems through various chemical reactions. The carboxylic acid group can be converted into other functional groups, such as esters, amides, or acyl halides, which then serve as reactive sites for cyclization reactions. researchgate.net For instance, condensation reactions with appropriately functionalized reagents can lead to the formation of fused ring systems, where the pyridine core of the starting material becomes an integral part of a larger, polycyclic architecture.

Multi-component reactions (MCRs) represent a powerful strategy where the isonicotinic acid framework can be used to generate complex heterocyclic products like pyrazolo[3,4-b]quinolinones in a single step. rsc.org The isobutoxy group at the 3-position can influence the regioselectivity of these reactions and modify the properties of the resulting heterocyclic systems.

Table 1: Examples of Heterocyclic Systems Derived from Pyridine Carboxylic Acid Precursors

| Precursor Type | Reaction Type | Resulting Heterocyclic System | Potential Application Area |

| Isonicotinic Acid Derivative | Condensation / Cyclization | 1,3,4-Oxadiazoles | Anti-inflammatory |

| Isonicotinic Acid Hydrazide | Condensation with Aldehydes | Hydrazones | Antimicrobial |

| Amino Pyridine Carboxylic Acid | Multi-component Reaction | Pyrazolo[3,4-b]quinolinones | Enzyme Inhibition |

| Pyridine Carboxylic Acid | Cyclization | Pyrrolo[2,3-d]pyrimidines | Kinase Inhibition |

This table illustrates the types of heterocyclic systems that can be synthesized from pyridine carboxylic acid scaffolds, similar to this compound, based on established synthetic methodologies. rsc.orgnih.govmdpi.commdpi.com

Chemical libraries, which are large collections of distinct but structurally related compounds, are essential tools in drug discovery and fundamental biological research. nih.gov this compound is an ideal starting point for constructing such libraries. Its core structure can be systematically modified at several points—the carboxylic acid, the isobutoxy group, and potentially the pyridine ring itself—to generate a large number of analogues.

The process often involves converting the carboxylic acid to an activated form, such as an acyl chloride or an active ester, which can then be reacted with a diverse set of amines or alcohols to create a library of amides or esters. researchgate.net This approach allows for the rapid synthesis of many compounds, which can then be screened for activity against biological targets like enzymes or receptors. The isobutoxy group provides a specific lipophilic and steric character to one region of the molecule, while variations are introduced elsewhere to explore the structure-activity relationship. fiveable.me

Utility as a Scaffold for Chemical Derivatization and Functionalization

The term "scaffold" refers to a core molecular structure upon which new functional groups can be built. The this compound molecule is an excellent scaffold due to its robust chemical nature and multiple sites for modification. nih.govnih.gov

Molecular recognition, the specific interaction between two or more molecules, is fundamental to all biological processes. The structure of this compound can be systematically altered to fine-tune its recognition properties. The isobutoxy group, with its specific size, shape, and non-polar nature, can engage in van der Waals or hydrophobic interactions within a binding site. fiveable.me The pyridine nitrogen and the carboxylic acid group are capable of forming hydrogen bonds and electrostatic interactions.

By chemically modifying the scaffold, for example by altering the alkyl chain of the ether or introducing new substituents onto the pyridine ring, researchers can systematically probe and modulate these interactions. This allows for the rational design of molecules with enhanced affinity and selectivity for a specific biological target. nih.gov Studies on related naphthyridine derivatives have shown that such modifications are crucial for creating effective molecular receptors. mdpi.com

Pyridine carboxylic acid derivatives are widely explored as enzyme inhibitors. nih.govnih.gov When designing molecules to interact with a purified macromolecular target like an enzyme, this compound serves as a valuable starting scaffold. The design principles involve leveraging the structural features of the molecule to complement the enzyme's active site.

The Pyridine Core: The nitrogen atom can act as a hydrogen bond acceptor or coordinate with metal ions present in the enzyme's active site. nih.gov

The Carboxylic Acid Group: This group is often crucial for binding, as it can form strong hydrogen bonds or ionic interactions with basic amino acid residues (like lysine or arginine) in the target protein. nih.gov

The Isobutoxy Group: This substituent can be directed towards hydrophobic pockets within the enzyme's binding site. Its branched structure provides steric bulk that can enhance binding selectivity compared to a linear alkoxy group. fiveable.me

By creating a series of derivatives where the isobutoxy group is varied (e.g., replaced with other alkoxy groups or functionalized), researchers can perform mechanistic studies to understand precisely how ligand binding leads to enzyme inhibition.

Table 2: Influence of Substituents on Enzyme Inhibition for a Hypothetical Series of Isonicotinic Acid Derivatives

| Compound | 3-Position Substituent | Target Enzyme | IC50 (nM) | Key Interaction Type |

| A | -H | Kinase X | 1500 | Hydrogen Bonding |

| B | -OCH3 (Methoxy) | Kinase X | 850 | Hydrogen Bonding, Minor Hydrophobic |

| C | -O-CH2CH(CH3)2 (Isobutoxy) | Kinase X | 250 | Hydrogen Bonding, Enhanced Hydrophobic |

| D | -O-Ph (Phenoxy) | Kinase X | 400 | Hydrogen Bonding, Pi-stacking |

This interactive data table conceptualizes how modifying the substituent at the 3-position of an isonicotinic acid scaffold could modulate inhibitory activity against a target enzyme. The isobutoxy group in Compound C provides a favorable hydrophobic interaction, leading to improved potency.

Contribution to the Fundamental Understanding of Structure-Activity Relationships in Pyridine Carboxylic Acid Systems

Structure-activity relationship (SAR) studies are crucial for medicinal chemistry, as they correlate a molecule's chemical structure with its biological effect. mdpi.com The study of this compound and its derivatives contributes significantly to the broader understanding of SAR in the pyridine carboxylic acid class.

Research has shown that for isonicotinic acid derivatives, the hydrazide moiety is often critical for certain activities, while the pyridine ring itself is optimal compared to other heterocycles. nih.gov However, substitutions on the pyridine ring can dramatically alter potency and selectivity. Studies on substituted isonicotinic acids have demonstrated that substitution at the 3-position is often not well-tolerated for some biological targets, whereas 2-position substitution can be permissible. nih.govresearchgate.net

The presence of the 3-isobutoxy group provides a key data point in this landscape. It allows researchers to quantify the effects of a moderately bulky, lipophilic ether at a position that can be sensitive to substitution. fiveable.me By comparing the biological activity of this compound derivatives to that of other 3-substituted analogues (e.g., 3-methyl or 3-fluoro derivatives), chemists can build more accurate predictive models for designing future compounds with desired biological profiles. nih.gov This systematic approach is essential for transforming a simple heterocyclic scaffold into a potent and selective therapeutic agent. nih.govnih.gov

Future Directions and Emerging Research Avenues for 3 Isobutoxyisonicotinic Acid

Development of Novel and Sustainable Synthetic Routes with Enhanced Atom Economy

The pursuit of green chemistry principles necessitates the development of synthetic methodologies that are not only efficient but also environmentally benign. Future research into 3-isobutoxyisonicotinic acid should prioritize the design of novel synthetic routes that exhibit high atom economy, minimizing waste and maximizing the incorporation of reactant atoms into the final product. Investigations could focus on catalytic C-H activation strategies to directly introduce the isobutoxy group onto the isonicotinic acid scaffold, thereby avoiding multi-step sequences that often generate significant byproducts. Furthermore, exploring flow chemistry approaches could offer enhanced control over reaction parameters, leading to improved yields and purity while reducing solvent usage and energy consumption.

A comparative analysis of potential synthetic strategies is presented below:

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Direct C-H Etherification | High atom economy, reduced step count. | Regioselectivity, catalyst development. |

| Nucleophilic Aromatic Substitution | Established methodology for pyridines. | Harsh reaction conditions, potential for side reactions. |

| Flow Chemistry Synthesis | Precise control, scalability, improved safety. | Initial setup costs, optimization of flow parameters. |

Exploration of Advanced Catalytic Applications in Organic Synthesis

The inherent structural features of this compound, namely the pyridine (B92270) nitrogen and the carboxylic acid moiety, suggest its potential as a versatile ligand in catalysis. Future studies should explore its application in a range of organic transformations. For instance, the formation of metal-organic frameworks (MOFs) incorporating this ligand could lead to novel heterogeneous catalysts with unique porous structures and active sites. mdpi.com The isobutoxy group may serve to modulate the electronic properties and steric environment of the catalytic center, potentially influencing selectivity and activity in reactions such as C-C cross-coupling, hydrogenations, and oxidations.

Comprehensive Integration of Computational and Experimental Methodologies for Rational Chemical Design

A synergistic approach that combines computational modeling with experimental validation will be instrumental in accelerating the rational design of this compound-based materials and catalysts. researchgate.netresearchgate.net Density Functional Theory (DFT) calculations can be employed to predict key molecular properties, including electronic structure, reactivity, and spectroscopic signatures. These theoretical insights can guide the design of new derivatives with tailored characteristics. For example, computational screening could identify substituents that enhance catalytic activity or tune the photophysical properties of the molecule for specific applications. Experimental validation of these theoretical predictions will be crucial for refining the computational models and establishing robust structure-property relationships.

Expanding the Chemical Space of this compound Derivatives for Chemical Probe Development

The development of novel chemical probes is essential for interrogating complex biological systems. acs.orgnih.gov The this compound scaffold presents a promising starting point for the synthesis of a diverse library of derivatives. By systematically modifying the isobutoxy group and introducing various functional moieties, it may be possible to develop probes with high affinity and selectivity for specific biological targets. For example, the incorporation of fluorophores or affinity tags could enable the visualization and isolation of protein-ligand interactions. Such probes could become valuable tools for chemical biology and drug discovery efforts.

Application of In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

To gain a deeper understanding of the formation and transformation of this compound and its derivatives, the application of in-situ spectroscopic techniques will be invaluable. researchgate.net Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time information on reaction kinetics, the formation of intermediates, and the influence of various reaction parameters. researchgate.net This data is critical for optimizing reaction conditions to maximize yield and purity. Furthermore, in-situ monitoring can provide mechanistic insights that are often difficult to obtain through traditional offline analysis, paving the way for more efficient and controlled synthetic processes.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Isobutoxyisonicotinic acid with high purity?

- Methodology : Use nucleophilic substitution or esterification reactions, starting with isonicotinic acid derivatives and isobutoxy groups. Purification can involve column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization using ethanol or acetonitrile. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC (>98% by area normalization) .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

- Methodology : Combine NMR (¹H and ¹³C) to identify functional groups (e.g., isobutoxy protons at δ 1.0–1.2 ppm, aromatic protons at δ 8.0–8.5 ppm). Mass spectrometry (ESI-MS or GC-MS) confirms molecular weight (e.g., [M+H]+ peak at m/z 209.2). Infrared spectroscopy (IR) can validate carbonyl (C=O stretch ~1700 cm⁻¹) and ether (C-O stretch ~1100 cm⁻¹) groups .

Q. What safety protocols are critical for handling this compound in the laboratory?

- Methodology : Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of skin contact, rinse immediately with water for 15 minutes; for eye exposure, use emergency eyewash stations. Store in airtight containers at 2–8°C, away from oxidizers. Document hazards using Safety Data Sheets (SDS) frameworks, as seen in analogous compounds like 2-Hydroxyisobutyric acid .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the pharmacokinetic (PK) profile of this compound?

- Methodology : Conduct in vivo studies using rodent models. Administer the compound intravenously/orally and collect plasma samples at timed intervals. Analyze using LC-MS/MS to measure Cₘₐₓ, Tₘₐₓ, and half-life. Compare bioavailability via AUC calculations. Incorporate non-compartmental modeling to estimate clearance and volume of distribution .

Q. How should contradictory data on the biological activity of this compound be resolved?

- Methodology : Perform meta-analysis of existing studies to identify variables (e.g., assay conditions, cell lines). Replicate experiments under standardized protocols (e.g., fixed pH, temperature, and solvent concentrations). Use statistical tools (ANOVA, Bland-Altman plots) to assess reproducibility. Cross-validate findings with orthogonal assays (e.g., enzymatic vs. cell-based assays) .

Q. What strategies ensure the stability of this compound in formulation studies?

- Methodology : Test degradation under accelerated conditions (40°C/75% RH for 6 months). Monitor via HPLC for byproducts (e.g., hydrolysis products like isonicotinic acid). Use stabilizers such as antioxidants (e.g., BHT) or pH buffers (phosphate, citrate). Assess photostability via ICH Q1B guidelines by exposing samples to UV/visible light .

Q. How can nonclinical toxicity studies be structured to meet regulatory standards?

- Methodology : Follow OECD guidelines for acute toxicity (single-dose LD50 in rats) and subchronic studies (28-day repeat dosing). Include histopathology, hematology, and clinical chemistry endpoints. Compare results to structurally similar compounds (e.g., isonicotinic acid derivatives) to identify target organs. Document findings in an Investigator’s Brochure (IB) format, emphasizing risk-benefit analysis .

Q. What are the key components of a regulatory-ready Investigator’s Brochure (IB) for this compound?

- Methodology : Structure the IB to include:

- Title Page : Sponsor details, compound identifiers (CAS 594-61-6), versioning.

- Nonclinical Data : Summarize pharmacokinetics, toxicity, and in vitro pharmacology.

- Clinical Implications : Highlight dose-response relationships and adverse event profiles.

- Risk Management : Provide guidelines for monitoring hepatic/renal function in trials, referencing analogous compounds like 2-Methoxyisonicotinic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.